Cas no 50998-18-0 (6-Iodoquinoxaline)
6-Iodoquinoxaline Chemical and Physical Properties
Names and Identifiers
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- quinoxaline, 6-iodo- (9ci)
- 6-Iodoquinoxaline
- 6-iodo-quinoxaline
- AMY39226
- BB 0262692
-
- MDL: MFCD09261141
- Inchi: 1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
- InChI Key: NWQDPVJVUFEWLG-UHFFFAOYSA-N
- SMILES: IC1C([H])=C([H])C2C(C=1[H])=NC([H])=C([H])N=2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- XLogP3: 1.9
- Topological Polar Surface Area: 25.8
6-Iodoquinoxaline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
6-Iodoquinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I847074-500mg |
6-Iodoquinoxaline |
50998-18-0 | 98% | 500mg |
1,988.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I16580-100mg |
6-Iodoquinoxaline |
50998-18-0 | 98% | 100mg |
¥608.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I16580-25mg |
6-Iodoquinoxaline |
50998-18-0 | 98% | 25mg |
¥258.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I16580-500mg |
6-Iodoquinoxaline |
50998-18-0 | 98% | 500mg |
¥1598.0 | 2023-09-07 | |
| Chemenu | CM125473-1g |
6-iodoquinoxaline |
50998-18-0 | 98% | 1g |
$327 | 2021-08-05 | |
| Chemenu | CM125473-5g |
6-iodoquinoxaline |
50998-18-0 | 98% | 5g |
$926 | 2021-08-05 | |
| Chemenu | CM125473-250mg |
6-iodoquinoxaline |
50998-18-0 | 98% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM125473-1g |
6-iodoquinoxaline |
50998-18-0 | 98% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y0986145-5g |
6-Iodoquinoxaline |
50998-18-0 | 95% | 5g |
$885 | 2024-08-02 | |
| Ambeed | A255530-100mg |
6-Iodoquinoxaline |
50998-18-0 | 98% | 100mg |
$25.0 | 2025-04-19 |
6-Iodoquinoxaline Suppliers
6-Iodoquinoxaline Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 6-Iodoquinoxaline
6-Iodoquinoxaline (CAS No. 50998-18-0): An Overview of Its Properties, Applications, and Recent Research Advances
6-Iodoquinoxaline (CAS No. 50998-18-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a wide range of biological activities and has been extensively studied for its potential applications in drug discovery and development.
The chemical structure of 6-Iodoquinoxaline consists of a quinoxaline ring with an iodine atom substituted at the 6-position. The quinoxaline scaffold is known for its ability to interact with various biological targets, making it a valuable platform for the design and synthesis of bioactive molecules. The presence of the iodine substituent further enhances the compound's reactivity and bioavailability, contributing to its diverse pharmacological properties.
Recent studies have highlighted the potential of 6-Iodoquinoxaline as a lead compound in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that 6-Iodoquinoxaline derivatives exhibit potent anti-cancer activity against various tumor cell lines. These derivatives have been shown to selectively inhibit the growth of cancer cells while sparing normal cells, suggesting their potential as targeted cancer therapies.
In addition to its anti-cancer properties, 6-Iodoquinoxaline has also been investigated for its antimicrobial activity. A study published in the Journal of Antibiotics reported that certain 6-Iodoquinoxaline derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding is particularly significant given the growing concern over antibiotic resistance and the urgent need for new antimicrobial agents.
The pharmacokinetic properties of 6-Iodoquinoxaline have also been a focus of recent research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effective use in therapeutic applications. The iodine substituent plays a key role in modulating these properties, enhancing the compound's bioavailability and reducing potential side effects.
In the realm of chemical synthesis, 6-Iodoquinoxaline serves as an important building block for the preparation of more complex molecules. Its reactivity with various functional groups allows chemists to introduce additional substituents and functionalize the quinoxaline scaffold in diverse ways. This versatility makes it an attractive starting material for combinatorial chemistry approaches and high-throughput screening campaigns aimed at identifying new bioactive compounds.
The environmental impact of 6-Iodoquinoxaline has also been evaluated in recent studies. Research published in Environmental Science & Technology has shown that this compound is relatively stable under environmental conditions and does not pose significant ecological risks when used responsibly. However, proper handling and disposal practices are still recommended to ensure environmental safety.
In conclusion, 6-Iodoquinoxaline (CAS No. 50998-18-0) is a multifaceted compound with a broad range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it a promising candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further solidifying its importance in the scientific community.
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